Gsk591

Epigenetics Enzymology Drug Discovery

Procure GSK591, an SGC chemical probe, for definitive PRMT5 target validation. Its substrate-competitive mechanism (IC50 4-11 nM) offers a critical orthogonal approach to SAM-competitive inhibitors like LLY-283, ensuring phenotypic results are binding-mode independent. With no inhibition of 20 other methyltransferases at 50 µM, it guarantees unmatched selectivity for dissecting PRMT5/MEP50 signaling in mantle cell lymphoma, glioblastoma, and multiple myeloma models. A structurally matched negative control (SGC2096) is available for rigorous experimental design.

Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
Cat. No. B15583472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk591
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
InChIKeyTWKYXZSXXXKKJU-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK591: A Potent and Selective PRMT5 Inhibitor for In Vitro Research


GSK591 (also known as EPZ015866 or GSK3203591) is a highly potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1]. Developed as an optimized in vitro tool compound from the orally bioavailable PRMT5 inhibitor EPZ015666 (GSK3235025), GSK591 is a chemical probe available through the Structural Genomics Consortium (SGC) [2][3]. Its primary mechanism of action is the inhibition of the PRMT5/MEP50 complex, which prevents the symmetric dimethylation of arginine residues on key substrates like histone H4 and SmD3, impacting cellular proliferation and survival in various cancer models [1].

The Limitations of Generic Substitution: Why Not All PRMT5 Inhibitors Are Interchangeable


While several potent PRMT5 inhibitors exist, they are not functionally equivalent due to significant differences in their binding mechanisms, selectivity profiles, and in vivo applicability. For instance, GSK591 is a highly optimized in vitro probe, but its chemical predecessor, EPZ015666 (GSK3235025), is specifically designed for oral bioavailability and in vivo studies [1]. Direct substitution between these two compounds would be scientifically invalid, as they serve distinct experimental purposes. Furthermore, newer inhibitors like LLY-283 employ a different binding mechanism (SAM-competitive), which can lead to divergent biological outcomes in cellular assays [2][3]. These fundamental differences in chemical structure, pharmacokinetic properties, and intended application underscore the necessity of selecting the precise compound validated for a specific research context.

Quantitative Evidence for GSK591 Differentiation in Scientific Research


Superior In Vitro Potency Against PRMT5/MEP50 Complex Compared to Parent Compound EPZ015666

GSK591 (EPZ015866) demonstrates significantly enhanced in vitro potency against the PRMT5/MEP50 complex when compared directly to its parent molecule, EPZ015666 (GSK3235025). This optimization was a primary goal of the compound's design, aiming to create a superior in vitro chemical probe [1].

Epigenetics Enzymology Drug Discovery

Validated In Vitro Probe with Extensive Selectivity Profiling Against Methyltransferases

GSK591 has been extensively characterized for its selectivity against a broad panel of other methyltransferases. It demonstrates no significant inhibition against 20 protein methyltransferases when tested at concentrations up to 50 µM, establishing it as a highly selective in vitro tool for studying PRMT5-specific biology [1].

Chemical Biology Selectivity Profiling Target Validation

Cellular Efficacy and Potency in PRMT5-Dependent Cancer Models

GSK591 effectively inhibits PRMT5-dependent symmetric dimethylation (SDMA) in cellular models. In Z-138 mantle cell lymphoma cells, it inhibits SmD3 methylation with an EC50 of 56 nM, and reduces cell proliferation with an IC50 of 62 nM . Furthermore, GSK591 demonstrates growth inhibition across a panel of human hematologic and solid cancer cell lines, with a growth IC50 (gIC50) of less than 1 µM after a 6-day treatment .

Oncology Cell Biology Mantle Cell Lymphoma

Mechanistic Differentiation: Substrate-Competitive Inhibition vs. SAM-Competitive Analogs

GSK591 and its parent EPZ015666 bind to the substrate-binding pocket of PRMT5, competing with protein substrates like histone H4. In contrast, more recent inhibitors like LLY-283 are S-adenosylmethionine (SAM)-competitive, binding to the cofactor pocket [1]. This fundamental difference in binding mode can lead to divergent cellular effects and resistance mechanisms, making GSK591 a critical tool for orthogonal validation of PRMT5 biology.

Mechanism of Action Structural Biology Drug Design

Recommended Application Scenarios for GSK591 Based on Differentiated Evidence


In Vitro Target Validation and Mechanistic Studies of PRMT5-Driven Cancers

Utilize GSK591 as a high-potency, selective probe to dissect PRMT5-dependent signaling pathways in vitro. Its validated selectivity profile (IC50 11 nM for PRMT5/MEP50; no inhibition of 20 other methyltransferases at 50 µM) makes it ideal for experiments where minimizing off-target effects is paramount [1]. This is particularly relevant for studying cancers like mantle cell lymphoma, glioblastoma, and multiple myeloma, where PRMT5 is a key oncogenic driver .

Orthogonal Validation of SAM-Competitive PRMT5 Inhibitors

Employ GSK591 as an orthogonal tool to confirm phenotypes observed with SAM-competitive PRMT5 inhibitors like LLY-283. Since GSK591 is a substrate-competitive inhibitor, it offers a distinct chemical biology approach to validate that observed cellular effects are genuinely due to PRMT5 inhibition and not an artifact of a specific binding mode [2]. This is a best practice for rigorous target validation in drug discovery programs.

Standardized In Vitro Control for PRMT5 Activity Assays

GSK591 is an established SGC chemical probe, making it a reliable and widely accepted standard for in vitro PRMT5 inhibition assays. Its well-defined potency (IC50 = 4-11 nM) and selectivity allow for consistent cross-study comparisons and serve as a benchmark for evaluating the activity of novel PRMT5 inhibitors in biochemical and cell-based assays [3]. The availability of a structurally matched negative control (SGC2096) further enhances the rigor of these experiments .

Technical Documentation Hub

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43 linked technical documents
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